N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound characterized by its complex structure, which features a chromene backbone. The compound contains a sulfamoyl group linked to a benzyl moiety, along with a chloro substituent and a carboxamide functional group. Its molecular formula is , and it has a molecular weight of 404.90 g/mol. The unique combination of these functional groups contributes to its potential biological activities and applications in medicinal chemistry.
The chemical reactivity of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can be attributed to the presence of functional groups such as the chloro, sulfamoyl, and carboxamide. These groups can participate in various reactions:
Research indicates that compounds similar to N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide exhibit significant biological activities, including:
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic synthesis techniques:
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide has potential applications in:
Interaction studies are crucial for understanding how N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide interacts with biological targets:
Several compounds share structural similarities with N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide, each exhibiting unique properties:
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide | Structure | Exhibits antimicrobial properties; simpler structure |
| N-(2-methyl-4-sulfamoyl-phenyl)acetamide | Structure | Known for anti-inflammatory activity; lacks chromene core |
| N-(4-nitrophenoxy)-2-propanone | Structure | Contains nitro group; used in various synthetic applications |
The uniqueness of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide lies in its complex chromene structure combined with multiple bioactive functional groups, which may enhance its therapeutic potential compared to simpler analogs.